molecular formula C14H10F2O3 B173799 4-(Benzyloxy)-2,3-difluorobenzoic acid CAS No. 144292-54-6

4-(Benzyloxy)-2,3-difluorobenzoic acid

Cat. No.: B173799
CAS No.: 144292-54-6
M. Wt: 264.22 g/mol
InChI Key: LRDUKBLYCQINLX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,3-difluorobenzoic acid is a valuable fluorinated aromatic building block in medicinal chemistry and materials science research. The molecule integrates a benzoic acid core selectively substituted with fluorine atoms at the 2 and 3 positions, which can significantly influence its electronic properties, lipophilicity, and metabolic stability. This makes it a key intermediate for investigating structure-activity relationships in drug discovery, particularly in the synthesis of more complex molecules where such difluorinated motifs can enhance binding affinity or bioavailability. The benzyloxy group at the 4-position serves as a versatile protecting group, allowing for further selective functionalization of the aromatic ring under controlled conditions. Research into fluorinated organic compounds also explores their use in the development of advanced materials, such as liquid crystals and polymers, where the incorporation of fluorine can alter phase behavior and electronic characteristics. Furthermore, related difluorobenzoic acid derivatives have been documented as tracers in environmental and geological studies, such as monitoring fluid transport in soils and oil reservoirs, suggesting potential analogous research applications for this compound . This reagent is intended for use by qualified researchers in laboratory settings to facilitate innovation in chemical synthesis and materials development.

Properties

IUPAC Name

2,3-difluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-12-10(14(17)18)6-7-11(13(12)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDUKBLYCQINLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617651
Record name 4-(Benzyloxy)-2,3-difluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144292-54-6
Record name 2,3-Difluoro-4-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144292-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Systematic Retrosynthetic Analysis for 4-(Benzyloxy)-2,3-difluorobenzoic Acid

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points, suggesting several potential synthetic pathways.

The most intuitive disconnections are at the ether linkage and the carboxylic acid group.

C-O Bond Disconnection (Ether Linkage): This is a common and reliable disconnection strategy. It suggests that the target molecule can be synthesized from a precursor, 2,3-difluoro-4-hydroxybenzoic acid , and a benzylating agent, such as benzyl bromide. This approach falls under the category of Williamson ether synthesis, a classic and robust method for forming ethers. wikipedia.orglibretexts.org

C-C Bond Disconnection (Carboxylic Acid): This disconnection involves removing the carboxyl group, leading to 1-(benzyloxy)-2,3-difluorobenzene as the key intermediate. This precursor could then be carboxylated to yield the final product. This strategy would rely on methods like directed ortho-metalation followed by quenching with carbon dioxide, or a palladium-catalyzed carboxylation reaction. mdpi.com

A third, less direct approach could involve functional group interconversion, starting from a precursor like a benzaldehyde or a methyl group on the aromatic ring, which can be oxidized to the carboxylic acid late in the synthetic sequence. khanacademy.orggoogle.com Based on the availability of starting materials and the reliability of the reactions, the C-O bond disconnection represents the most straightforward and commonly envisioned synthetic route.

Optimization of Reaction Conditions and Process Intensification in Synthesis

For the synthesis of pharmaceutical intermediates, optimizing reaction conditions to improve yield, purity, and safety while reducing cost and environmental impact is crucial. Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages over traditional batch processing. nih.govsterlingpharmasolutions.com

Key Optimization Parameters:

Solvent and Base Selection: In the Williamson ether synthesis step, screening different bases and solvents can significantly impact reaction time and yield. For instance, using a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) can accelerate the reaction compared to using potassium carbonate in acetone, but requires more stringent handling procedures. organic-synthesis.com

Temperature Control: Precise temperature control is vital. Overheating can lead to side reactions and impurity formation, while insufficient heat results in slow and incomplete conversion.

Stoichiometry: Optimizing the molar ratio of the phenolic precursor, base, and benzylating agent is necessary to maximize product formation and minimize unreacted starting materials.

Process Intensification with Flow Chemistry:

Continuous flow chemistry performs reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.combeilstein-journals.org This technology is particularly well-suited for manufacturing active pharmaceutical ingredients (APIs) and their intermediates. nih.govmdpi.com

Advantages of Flow Synthesis for this compound:

AdvantageDescription
Enhanced Safety Small reactor volumes minimize the risk associated with handling hazardous reagents and exothermic reactions. Unstable intermediates can be generated and consumed in situ. nih.govsterlingpharmasolutions.com
Improved Heat and Mass Transfer The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and efficient mixing, leading to more consistent product quality and higher yields. mdpi.com
Scalability Scaling up production is achieved by running the system for a longer duration ("numbering-up") rather than using larger, more hazardous batch reactors. sterlingpharmasolutions.com
Automation and Reproducibility Automated systems provide precise control over reaction parameters, leading to high reproducibility and the potential for real-time monitoring and optimization. rsc.org

A multi-step synthesis, such as the esterification, benzylation, and subsequent hydrolysis to produce the target molecule, could be integrated into a continuous flow system, eliminating the need for isolation and purification of intermediates. mdpi.com

Development of Novel Catalytic Methods for Benzyloxy-Difluorobenzoic Acid Synthesis

While the Williamson ether synthesis is a workhorse reaction, modern organic chemistry seeks more efficient, milder, and more atom-economical catalytic methods.

Catalytic O-Alkylation: Research into the catalytic O-alkylation of phenols aims to avoid the use of stoichiometric amounts of strong bases and reactive alkyl halides. researchgate.netncl.res.in Catalytic systems can involve Lewis or Brønsted acids to activate the reactants. researchgate.net For instance, high-temperature catalytic Williamson ether synthesis (CWES) has been developed using weak alkylating agents like alcohols or esters, which are activated at elevated temperatures in the presence of a catalyst. acs.org This approach reduces salt waste and uses less hazardous reagents. Solid catalysts, such as silica gel-supported aluminum phenolate, have also been developed for the selective alkylation of phenols. whiterose.ac.uk

Palladium-Catalyzed C-O Bond Formation: Palladium catalysts are renowned for their ability to form various chemical bonds. While more commonly used for C-C and C-N coupling, Pd-catalyzed methods for C-O bond formation between carboxylic acids and aryl halides have been explored. researchgate.net These methods could offer alternative pathways for constructing the ether linkage under different conditions.

Catalytic C-H Functionalization for Carboxylation: An alternative strategy involves forming the C-C bond of the carboxylic acid on a pre-functionalized ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for directly functionalizing aromatic rings. acs.org Protocols for the direct, carboxylate-directed ortho-C–H carboxylation of benzoic acids have been developed, showcasing the potential to introduce carboxyl groups onto an aromatic ring catalytically. rsc.org A similar strategy could potentially be applied to a 1-(benzyloxy)-2,3-difluorobenzene intermediate, providing a novel route to the target molecule.

These emerging catalytic methods represent the forefront of synthetic chemistry, offering pathways that are often milder, more selective, and more sustainable than traditional stoichiometric reactions.

Green Chemistry Principles Applied to Synthetic Processes

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. Research into the synthesis of fluorinated benzoic acids has highlighted several strategies that align with the core tenets of green chemistry, including the use of catalytic reactions, safer solvents, and more efficient oxidants.

In the synthesis of related compounds, such as 2,4-difluorobenzoic acid, traditional methods have been optimized to be more environmentally friendly. google.com For instance, the use of hydrogen peroxide as an oxidant, coupled with manganese dioxide as a catalyst, represents a significant improvement over more toxic and hazardous oxidizing agents like dichromate. google.com This catalytic approach not only improves reaction efficiency and shortens process times but also aligns with green chemistry by being more environmentally benign and facilitating recyclability. google.com

Furthermore, the choice of solvents and catalysts plays a crucial role. The development of synthetic methods that utilize water as a solvent instead of volatile organic compounds is a key objective. epa.gov In the synthesis of other substituted benzoic acids, environmentally friendly reduction methods have been employed. For example, the reduction of a nitro group using H2 gas catalyzed by Palladium on carbon (Pd/C) is considered a green method. researchgate.net This catalytic hydrogenation is clean and efficient, typically producing water as the only byproduct.

Interactive Data Table: Application of Green Chemistry Principles in Difluorobenzoic Acid Synthesis

Green Chemistry PrincipleApplication in Synthesis of Related Difluorobenzoic AcidsBenefit
Use of Catalysis Manganese dioxide used to catalyze oxidation with H2O2. google.comImproves reaction efficiency, shortens process time. google.com
Pd/C used for catalytic hydrogenation (reduction). researchgate.netEnvironmentally friendly method. researchgate.net
Safer Reagents/Oxidants Replacement of dichromate with hydrogen peroxide. google.comAvoids highly toxic reagents, enhances environmental friendliness. google.com
Waste Reduction Optimized acid precipitation process using mixed acids. google.comReduces process waste liquid, increases ecological benefits. google.com
Atom Economy Designing reactions to maximize the incorporation of reactant atoms into the final product. Minimizes the generation of unwanted side products and waste.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-(Benzyloxy)-2,3-difluorobenzoic acid. Both ¹H and ¹³C NMR spectroscopy would be employed to gain a detailed understanding of the molecular framework.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyloxy group and the difluorobenzoic acid moiety. The methylene protons (-CH₂-) of the benzyl group would likely appear as a singlet, while the aromatic protons of the benzyl group would present as a multiplet in the aromatic region of the spectrum. The protons on the difluorobenzoic acid ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

The ¹³C NMR spectrum would provide complementary information, with distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift. The fluorinated carbons would show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-COOH > 10.0 Singlet
Aromatic (C₆H₅) 7.3 - 7.5 Multiplet
-CH₂- ~5.2 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O 165 - 175
Aromatic (C-F) 140 - 160 (with C-F coupling)
Aromatic (C-O) 150 - 160
Aromatic (C-H) 110 - 135

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular formula and probing the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion, allowing for the unambiguous confirmation of its elemental composition (C₁₄H₁₀F₂O₃).

The mass spectrum would also reveal characteristic fragmentation patterns. For instance, the loss of the benzyl group (C₇H₇) would likely be a prominent fragmentation pathway, leading to a significant peak in the spectrum. Other fragments corresponding to the loss of CO₂ from the carboxylic acid group or cleavage of the difluorobenzoyl moiety would also be expected, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Expected m/z
[M-H]⁻ (Molecular Ion) 263.05
[M-C₇H₇]⁻ 172.00

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the various functional groups present in this compound.

The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-F stretching vibrations would give rise to strong absorptions in the 1100-1300 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad)
C=O (Carboxylic Acid) Stretching ~1700
C-O (Ether & Acid) Stretching 1200-1300
Aromatic C=C Stretching 1450-1600

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide definitive information on bond lengths, bond angles, and torsion angles.

Table 5: Hypothetical X-ray Crystallographic Parameters for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c or similar
a (Å) ~10-15
b (Å) ~5-10
c (Å) ~20-30
β (°) ~90-100

Computational Chemistry and Theoretical Investigations of 4 Benzyloxy 2,3 Difluorobenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. DFT and ab initio methods are at the forefront of these computational techniques, offering a balance between accuracy and computational cost for studying systems like substituted benzoic acids. nih.govnih.govresearchgate.net

DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to calculate the optimized molecular geometries, vibrational frequencies, and electronic properties of organic molecules. nih.govepstem.net These methods have been successfully applied to various benzoic acid derivatives to predict their structural parameters and spectroscopic features. nih.govnih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and are often used to refine the results obtained from DFT calculations. nih.govresearchgate.net For complex molecules, a combination of these methods often yields the most reliable theoretical data.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

In aromatic acids, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is often a π*-antibonding orbital. For 4-(Benzyloxy)-2,3-difluorobenzoic acid, the presence of the electron-withdrawing fluorine atoms and the carboxylic acid group, along with the electron-donating benzyloxy group, would significantly influence the energies and distributions of these orbitals. The benzyloxy group would likely raise the HOMO energy, while the difluoro and carboxyl groups would lower the LUMO energy, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted benzoic acid. nih.gov The calculated HOMO and LUMO energies are instrumental in understanding the charge transfer that can occur within the molecule. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoic Acids (Note: The following data is illustrative and based on typical values found for similar compounds in the literature. Specific values for this compound would require dedicated computational studies.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,3-Difluorobenzoic Acid-7.2-1.55.7
4-Benzyloxybenzoic Acid-6.5-1.25.3
This compound (Estimated) -6.8 -1.8 5.0

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.govresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid and the ether linkage of the benzyloxy group, making these sites potential targets for electrophiles. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal packing and biological activity of benzoic acid derivatives. nih.govchemrxiv.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations. These techniques are essential for exploring the conformational landscape and structural stability of flexible molecules like this compound. epstem.netdntb.gov.ua

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the C-O bond of the benzyloxy group and the C-C bond connecting the carboxylic acid group to the phenyl ring are of particular interest.

Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into the structural stability and flexibility of a molecule in different environments (e.g., in a solvent or in a crystal lattice). dntb.gov.uanih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time.

For this compound, MD simulations could be used to study the dynamics of the benzyloxy group and its interaction with the difluorinated phenyl ring. These simulations can reveal the accessible conformational space under physiological conditions and can be used to calculate time-averaged properties. Such studies are particularly valuable for understanding how the molecule might interact with biological targets, as the flexibility of the molecule can play a crucial role in binding affinity. nih.gov

In Silico Prediction of Reactivity and Selectivity

Computational methods can provide valuable predictions about the chemical reactivity and selectivity of a molecule without the need for extensive experimental work. By analyzing the electronic structure and other calculated properties, it is possible to identify the most likely sites for chemical reactions.

The HOMO and LUMO energies and distributions are primary indicators of reactivity. A high HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). nih.gov The MEP map, as discussed earlier, also provides a clear visual guide to reactive sites. researchgate.net

Furthermore, calculated parameters such as ionization potential, electron affinity, and chemical hardness, all derived from the HOMO and LUMO energies, can be used to quantify the reactivity of the molecule. nih.gov For this compound, these in silico predictions would be invaluable for designing synthetic routes and for understanding its potential as a building block in the development of new materials or biologically active compounds. The presence of multiple functional groups and the fluorine substituents offer several potential sites for reaction, and computational studies can help to predict the most favorable pathways.

Exploration of Structure-Property Relationships through Computational Means

Molecular Geometry and Conformation

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity and intermolecular interactions. The fluorine and benzyloxy substituents on the benzoic acid ring are expected to have opposing electronic effects. Fluorine atoms are strongly electronegative and act as electron-withdrawing groups through the inductive effect, while the benzyloxy group, specifically the oxygen atom, can donate electron density to the aromatic ring via resonance.

Computational studies on 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid have shown that the HOMO and LUMO energies indicate the occurrence of charge transfer within the molecules. wikipedia.org The presence of the electron-donating benzyloxy group in this compound would likely raise the energy of the HOMO and potentially lower the HOMO-LUMO energy gap, which could influence its reactivity and spectral properties.

The molecular electrostatic potential (MEP) is another crucial descriptor that can be calculated using computational methods. The MEP map for this compound would be expected to show regions of negative potential around the electronegative oxygen atoms of the carboxylic acid and ether linkage, as well as the fluorine atoms. The acidic proton of the carboxyl group would be a site of positive potential. These features are critical for understanding how the molecule interacts with other molecules and its environment.

Below are interactive tables summarizing computed properties for closely related molecules, which serve as a basis for understanding the likely properties of this compound.

Table 1: Computed Properties of 2-(Benzyloxy)-3,4-difluorobenzoic acid (Isomer)

PropertyValueReference
Molecular Weight264.22 g/mol chem960.com
XLogP3-AA3.1 chem960.com
Hydrogen Bond Donor Count1 chem960.com
Hydrogen Bond Acceptor Count5 chem960.com
Rotatable Bond Count4 chem960.com
Exact Mass264.05980050 Da chem960.com

Table 2: Computed Properties of Difluorobenzoic Acid Isomers

CompoundMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountReference
2,3-Difluorobenzoic acid158.101.912 researchgate.net
2,4-Difluorobenzoic acid158.101.912 nih.gov
3,4-Difluorobenzoic acid158.101.812 cas.cz

Table 3: Crystallographic Data for 4-(Benzyloxy)benzoic acid

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/n researchgate.net
Dihedral Angle between Aromatic Rings39.76 (9)° researchgate.net
C4—O3 Bond Length1.3601 (16) Å researchgate.net

Broader Applications in Organic Synthesis and Chemical Sciences

Strategic Utilization of 4-(Benzyloxy)-2,3-difluorobenzoic Acid as a Key Synthetic Building Block

Fluorinated benzoic acids are recognized as valuable building blocks in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,3-difluoro substitution pattern on the benzene (B151609) ring of this compound, combined with the carboxylic acid and benzyloxy groups, offers multiple reactive sites for chemical modification.

In theory, this compound could serve as a precursor for the synthesis of complex bioactive molecules, such as kinase inhibitors or agrochemicals. The carboxylic acid group can be converted into a variety of functional groups, including esters, amides, and ketones, or it can participate in coupling reactions. The benzyloxy group can act as a protecting group for the phenol, which can be deprotected at a later synthetic stage to introduce further functionality. The fluorine atoms can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, potentially directing substitution reactions to specific positions.

Implementation in the Development of New Organic Reactions and Reagents

While there is no specific information on the use of this compound in developing new organic reactions, fluorinated compounds, in general, are instrumental in this field. The unique electronic properties conferred by fluorine atoms can be exploited to modulate the reactivity of adjacent functional groups or to stabilize reactive intermediates. For instance, related fluorinated benzoic acids have been used as ligands in transition metal catalysis or as precursors for hypervalent iodine reagents. It is conceivable that derivatives of this compound could be explored for similar purposes, potentially leading to novel synthetic methodologies.

Role in the Synthesis of Specialized Chemical Compounds and Materials

The synthesis of specialized materials often relies on building blocks with specific structural and electronic properties. The rigid, fluorinated aromatic core of this compound makes it a potential candidate for the synthesis of materials such as liquid crystals and fluorinated polymers. For example, a related compound, 3-Benzyloxy-4-fluorobenzoic acid, has been utilized in the preparation of bent-shaped liquid crystals. The introduction of fluorine atoms can influence the mesomorphic properties of these materials.

Furthermore, fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. While no polymers derived from this compound are documented, it could theoretically be used as a monomer in polymerization reactions to create novel fluorinated polymers with tailored properties.

Catalytic Applications of Benzyloxy-Difluorobenzoic Acid Derivatives

Derivatives of benzoic acids are frequently used as ligands for transition metal catalysts or as building blocks for metal-organic frameworks (MOFs). MOFs are porous materials with potential applications in gas storage, separation, and catalysis. The carboxylic acid group of this compound could serve as a linking unit to coordinate with metal ions, forming the nodes of a MOF structure. The benzyloxy and difluoro substituents would then be displayed within the pores of the MOF, potentially influencing its catalytic activity or substrate selectivity. However, no specific research on MOFs or other catalysts derived from this compound has been found in the available literature.

Future Prospects and Emerging Research Trajectories

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. iscientific.orgpreprints.org For 4-(Benzyloxy)-2,3-difluorobenzoic acid, AI and machine learning (ML) offer powerful tools to navigate its complex chemical space and unlock its full potential.

Furthermore, generative ML models can design novel derivatives of this compound with tailored properties. mdpi.com By learning the structure-property relationships from existing chemical data, these models can propose new molecular structures with enhanced biological activity, improved material characteristics, or specific functionalities. This in silico design process allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Hypothetical AI-Designed Derivative Predicted Property Potential Application Rationale based on AI Model
4-(Benzyloxy)-2,3-difluoro-N-(pyridin-4-yl)benzamideEnhanced kinase inhibitory activityAnticancer therapeuticModel identified key pharmacophore interactions with a target kinase active site.
4-(4-Cyanobenzyloxy)-2,3-difluorobenzoic acidIncreased liquid crystal transition temperatureHigh-performance liquid crystal displaysAI predicted that the cyano group would enhance intermolecular dipole interactions, leading to improved thermal stability.
4-(Benzyloxy)-5-amino-2,3-difluorobenzoic acidStrong fluorescence upon binding to a specific proteinChemical biology probeThe model correlated the addition of an amino group with fluorogenic properties in similar scaffolds.

Table 1: Illustrative examples of novel derivatives of this compound designed using machine learning, along with their predicted properties and potential applications.

Advancements in Sustainable Synthesis and Biocatalytic Approaches

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For the synthesis of fluorinated aromatic compounds like this compound, this translates to developing methods that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a highly promising avenue for the sustainable synthesis of fluorinated compounds. numberanalytics.comnih.gov The development of novel fluorinase enzymes and the directed evolution of existing enzymes are making it possible to form carbon-fluorine bonds under mild, aqueous conditions. numberanalytics.comthe-innovation.org This approach could offer a green alternative to traditional fluorination methods, which often rely on harsh and hazardous reagents. nih.gov Enzymes such as aldolases and transaminases are also being explored for the selective functionalization of aromatic rings. nih.govresearchgate.net

In addition to biocatalysis, other green chemistry principles are being applied to the synthesis of benzoic acid derivatives. This includes the use of environmentally benign solvents, visible-light-driven photocatalysis, and processes that improve atom economy. researchgate.net For instance, a patented method for synthesizing 2,4-difluorobenzoic acid highlights the use of hydrogen peroxide as a green oxidant to improve reaction efficiency and reduce waste.

Synthesis Step Traditional Chemical Route Hypothetical Sustainable/Biocatalytic Route Sustainability Advantage
Fluorination Halex reaction using anhydrous potassium fluoride (B91410) at high temperatures.Enzymatic fluorination using an engineered fluorinase at ambient temperature in an aqueous buffer.Reduced energy consumption, avoidance of hazardous reagents, improved safety.
Carboxylation Grignard reaction followed by quenching with CO2, requiring anhydrous solvents.Biocatalytic carboxylation using a carboxylase enzyme.Use of renewable resources, reaction in aqueous media, high selectivity.
Purification Multi-step solvent extraction and column chromatography.Direct crystallization from the aqueous reaction medium.Reduced solvent waste, simplified process, lower energy use.

Table 2: A comparative overview of a traditional chemical synthesis route versus a hypothetical sustainable and biocatalytic route for a precursor to this compound.

Novel Applications in Chemical Biology and Material Science

The distinct physicochemical properties imparted by fluorine atoms make fluorinated organic molecules highly valuable in specialized fields like chemical biology and material science. acs.org The structure of this compound, featuring a modifiable carboxylic acid group, a bulky benzyloxy substituent, and a unique difluoro-aromatic core, positions it as a versatile building block for creating novel functional molecules.

In chemical biology, small molecules are essential tools for probing complex biological systems. nih.govresearchgate.net this compound could serve as a scaffold for developing chemical probes. nih.gov The fluorine atoms can act as sensitive reporters in ¹⁹F NMR spectroscopy, allowing for the study of protein-ligand interactions or the monitoring of metabolic pathways in a cellular environment with no background signal. The carboxylic acid handle allows for straightforward conjugation to other molecules, such as fluorophores or affinity tags, to create multifunctional probes for live-cell imaging or diagnostics. researchgate.netnih.gov

In material science, the incorporation of fluorine can significantly influence the electronic, thermal, and self-assembly properties of materials. acs.org Derivatives of this compound could be investigated as components of liquid crystals, where the rigidity of the aromatic core and the influence of the fluorine and benzyloxy groups on intermolecular interactions could lead to novel mesophases. acs.org Furthermore, this compound could be used as a monomer for the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optoelectronic properties.

Field Potential Application Key Structural Feature Anticipated Benefit
Chemical Biology ¹⁹F NMR Probe2,3-Difluoro substitutionBackground-free monitoring of biological interactions.
Chemical Biology Fluorogenic SensorCarboxylic acid for conjugationDevelopment of "turn-on" fluorescent probes for specific analytes. researchgate.net
Material Science Liquid Crystal ComponentRigid aromatic core, benzyloxy groupCreation of new liquid crystalline phases with specific thermal and optical properties.
Material Science High-Performance Polymer MonomerFluorinated aromatic ringEnhanced thermal stability, chemical resistance, and dielectric properties in the resulting polymer.

Table 3: Potential novel applications for derivatives of this compound in chemical biology and material science.

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery and material science rely on high-throughput screening (HTS) and combinatorial chemistry. wikipedia.orgsigmaaldrich.com These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, dramatically accelerating the identification of molecules with desired properties. stanford.edunih.gov

Combinatorial chemistry allows for the systematic creation of a large library of derivatives from a common core structure. wikipedia.orgnih.gov Starting with this compound, a library could be generated by reacting the carboxylic acid group with a diverse set of amines or alcohols to create a wide array of amides and esters. Further diversity could be introduced through reactions on the aromatic rings.

Once synthesized, these compound libraries can be subjected to HTS to quickly assess their biological activity or physical properties. For example, in a drug discovery context, the library could be screened against a panel of protein targets to identify potent and selective inhibitors. nih.gov In materials science, HTS methods can be used to rapidly screen for properties like melting point, solubility, or cocrystal formation. nih.gov This integrated approach of combinatorial synthesis and HTS provides a powerful engine for discovering novel applications for the this compound scaffold.

Scaffold Position Building Block Set 1 (R¹) Building Block Set 2 (R²) Building Block Set 3 (R³)
R¹ (from carboxylic acid) -NH-CH₂-Cyclohexyl-NH-(CH₂)₂-OH-O-CH₂-Ph
R² (on benzyloxy ring) H4-Cl3-OCH₃
R³ (on benzoic acid ring) H5-NH₂5-NO₂

Table 4: An illustrative design for a combinatorial library based on the this compound scaffold. By combining different building blocks at various positions, a large and diverse library of compounds can be generated for high-throughput screening.

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Absence of aromatic protons at positions 2 and 3 (due to fluorine substitution); a singlet for the benzyloxy methylene group (δ ~4.8–5.2 ppm).
    • ¹⁹F NMR : Two distinct signals for ortho-fluorines (δ ~-110 to -130 ppm) and meta-fluorine (δ ~-140 to -160 ppm) .
  • IR : Strong carbonyl stretch at ~1680–1700 cm⁻¹ (carboxylic acid), with C-F stretches at 1100–1250 cm⁻¹.
  • MS : Molecular ion peak [M-H]⁻ at m/z 278 (calculated for C₁₄H₁₀F₂O₃).

How does the presence of benzyloxy and difluoro substituents influence the crystal packing and hydrogen bonding patterns compared to non-substituted analogs?

Advanced
X-ray crystallography of related difluorobenzoic acids (e.g., 2,3-difluorobenzoic acid) reveals dimer formation via O-H···O hydrogen bonds between carboxylic groups . The benzyloxy group introduces steric bulk, likely disrupting planar stacking and promoting C-H···F or C-H···π interactions. Computational modeling (DFT) predicts reduced dimer stability due to steric hindrance, necessitating single-crystal studies to confirm packing motifs.

In multi-step syntheses using this compound as an intermediate, what strategies prevent deprotection of the benzyloxy group during subsequent reactions?

Q. Advanced

  • Protection compatibility : Avoid acidic conditions (e.g., TFA) that cleave benzyl ethers. Use Pd/C hydrogenation only in later stages.
  • Mild deprotection alternatives : Photocleavable groups (e.g., nitroveratryl) for orthogonal deprotection .
  • Monitoring : Use TLC or LC-MS to detect premature deprotection.

When discrepancies arise between theoretical and experimental NMR data for derivatives, what analytical approaches resolve structural ambiguities?

Q. Methodological

2D NMR (COSY, HSQC) : Assign coupling patterns (e.g., vicinal F-F coupling in ²,³-difluoro groups) .

Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity.

Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) using Gaussian or ORCA software .

What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Q. Advanced

  • Fukui indices : Calculate electrophilicity at the carbonyl carbon using DFT to assess susceptibility to nucleophilic attack.
  • Transition state modeling : Use QM/MM methods to simulate reaction pathways (e.g., esterification with methanol) and identify rate-limiting steps .
  • Solvent effects : Include PCM (Polarizable Continuum Model) to account for solvent polarity’s impact on reaction barriers.

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